Benzene, 1-[(chloromethyl)sulfonyl]-4-iodo-
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Overview
Description
Benzene, 1-[(chloromethyl)sulfonyl]-4-iodo- is an organic compound that features a benzene ring substituted with a chloromethylsulfonyl group and an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the electrophilic aromatic substitution reaction, where the benzene ring is first sulfonated using chlorosulfonic acid, followed by iodination using iodine and a suitable oxidizing agent .
Industrial Production Methods
In an industrial setting, the production of Benzene, 1-[(chloromethyl)sulfonyl]-4-iodo- may involve large-scale sulfonation and halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-[(chloromethyl)sulfonyl]-4-iodo- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodine atom or the chloromethylsulfonyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium iodide, potassium hydroxide, and other nucleophiles.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of sulfonic acids or alcohols .
Scientific Research Applications
Benzene, 1-[(chloromethyl)sulfonyl]-4-iodo- has several scientific research applications:
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which Benzene, 1-[(chloromethyl)sulfonyl]-4-iodo- exerts its effects involves the interaction of its functional groups with various molecular targets. The chloromethylsulfonyl group can participate in nucleophilic substitution reactions, while the iodine atom can undergo halogenation reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures .
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-chloro-4-(chloromethyl)-: This compound features a similar chloromethyl group but lacks the sulfonyl and iodine substituents.
Benzene, 1,2-bis(chloromethyl)-: This compound has two chloromethyl groups but does not contain the sulfonyl or iodine substituents.
Uniqueness
Benzene, 1-[(chloromethyl)sulfonyl]-4-iodo- is unique due to the presence of both the chloromethylsulfonyl group and the iodine atom on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and materials science .
Properties
CAS No. |
87478-57-7 |
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Molecular Formula |
C7H6ClIO2S |
Molecular Weight |
316.54 g/mol |
IUPAC Name |
1-(chloromethylsulfonyl)-4-iodobenzene |
InChI |
InChI=1S/C7H6ClIO2S/c8-5-12(10,11)7-3-1-6(9)2-4-7/h1-4H,5H2 |
InChI Key |
YAFKKVOGLNHVRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CCl)I |
Origin of Product |
United States |
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